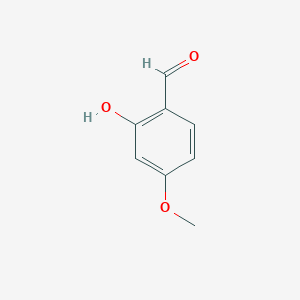
N1,N8-diacetylspermidine
概要
説明
It consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-acetamidopropylamino)butyl]acetamide involves the reaction of spermidine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-[4-(3-acetamidopropylamino)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[4-(3-acetamidopropylamino)butyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in polyamine metabolism and its potential effects on cellular processes.
Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-[4-(3-acetamidopropylamino)butyl]acetamide involves its interaction with polyamine metabolic pathways. It acts as a substrate for enzymes involved in polyamine synthesis and degradation, influencing cellular functions such as growth, differentiation, and apoptosis. The compound’s effects are mediated through its binding to specific molecular targets, including enzymes and receptors involved in polyamine metabolism.
類似化合物との比較
Similar Compounds
N1-Acetylspermidine: Similar in structure but with only one acetyl group.
N8-Acetylspermidine: Another similar compound with a single acetyl group at a different position.
Spermidine: The parent compound without any acetyl groups.
Uniqueness
N-[4-(3-acetamidopropylamino)butyl]acetamide is unique due to its dual acetylation, which imparts distinct chemical and biological properties. This dual acetylation affects its reactivity and interaction with biological systems, making it a valuable compound for specific research applications.
特性
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVMAZDKFQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















